molecular formula C8H16ClNO2 B556054 (R)-2-amino-2-cyclohexylacetic acid hydrochloride CAS No. 61367-40-6

(R)-2-amino-2-cyclohexylacetic acid hydrochloride

Cat. No. B556054
CAS RN: 61367-40-6
M. Wt: 193.67 g/mol
InChI Key: NHAYDXCUCXRAMF-UHFFFAOYSA-N
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Description

“®-2-amino-2-cyclohexylacetic acid hydrochloride” is likely a derivative of cyclohexylacetic acid, which is an organic compound containing a cyclohexyl moiety and an acetic acid moiety. The “R” denotes the configuration of the chiral center, indicating that it’s an enantiomer. The “2-amino” suggests the presence of an amine group, and “hydrochloride” indicates it’s a salt form, which is often used to increase the stability of compounds .


Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclohexane ring (from the cyclohexyl part), a two-carbon chain extending from one carbon of the ring (from the acetic acid part), and an amine group attached to the alpha carbon next to the carboxylic acid group .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amines and carboxylic acids. The amine group can act as a nucleophile in substitution reactions or can be protonated under acidic conditions. The carboxylic acid can react with bases to form a carboxylate, or with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an amine and a carboxylic acid could allow for intermolecular hydrogen bonding, impacting its solubility and melting point. The cyclohexyl group could contribute to hydrophobic interactions .

Scientific Research Applications

Production of Organic Compounds

Hydrochloric acid has several industrial applications, one of which is in the production of organic compounds such as dichloroethane and vinyl chloride for PVC . It is also used in the production of other organic compounds like bisphenol A, which is used in various pharmaceutical products .

Production of Inorganic Compounds

Hydrochloric acid is highly used in the production of inorganic compounds like water treatment chemicals such as polyaluminium chloride (PAC) and iron (III) chloride, which are used as coagulation and flocculation agents in drinking water production, sewage treatment, and paper production .

Growth of Semi-Organic Single Crystals

The single crystals of l-histidine hydrochloride monohydrate (LMHCL) were grown by slow evaporation solution growth by using deionized water as a solvent in a controlled atmosphere . These crystals play a vital role in the generation of a terahertz pulse and its potential applications .

Preparation of Highly Stable Perovskite Solar Cells

Glycine hydrochloride was introduced into the second step of the two-step spin-coating process to prepare a FA0.9MA0.1PbI3-x%-GlyHCl perovskite material . The Cl− ion in GlyHCl assists the formation of α-phase perovskite, and the −COO− group coordinates with Pb2+ cation in a bridging way, making up for the anion vacancy in the perovskite lattice and resulting in high absorption intensity .

Safety And Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Standard safety measures should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The study of novel amino acid derivatives like “®-2-amino-2-cyclohexylacetic acid hydrochloride” could open up new avenues in various fields, including medicinal chemistry, drug design, and materials science .

properties

IUPAC Name

(2R)-2-amino-2-cyclohexylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUIOFNZAZPFFT-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712345
Record name (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-2-cyclohexylacetic acid hydrochloride

CAS RN

61367-40-6
Record name (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5.109 g (35.680 mM) of 4-aminocyclohexane-carboxylic acid was added 50 ml of 10% HCl/methanol and the mixture was refluxed overnight. The solvent was then distilled off under reduced pressure and the residue was crystallized from methanol-diethyl ether to provide the title compound.
Quantity
5.109 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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